molecular formula C12H14O2 B13686274 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one

7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13686274
M. Wt: 190.24 g/mol
InChI Key: LQMPFGXFRDJOIF-UHFFFAOYSA-N
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Description

7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features a methoxy group at the 7th position and a methyl group at the 8th position, along with a ketone functional group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Functional Group Introduction: Methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Ketone Formation: The ketone functional group is introduced via oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Reactions: Using catalysts to enhance reaction rates and yields.

    Optimized Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2-carboxylic acid.

    Reduction: 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2-ol.

    Substitution: Various substituted naphthalenones depending on the substituent introduced.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating its potential therapeutic properties.

    Industry: Used in the production of dyes, fragrances, and other chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the methyl group at the 8th position.

    8-Methyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group at the 7th position.

    7-Methoxy-8-methyl-naphthalene: Lacks the ketone functional group.

Uniqueness

7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

7-methoxy-8-methyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C12H14O2/c1-8-11-7-10(13)5-3-9(11)4-6-12(8)14-2/h4,6H,3,5,7H2,1-2H3

InChI Key

LQMPFGXFRDJOIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CC(=O)CC2)OC

Origin of Product

United States

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